![molecular formula C15H17Cl2NO3 B2693668 Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate CAS No. 294174-66-6](/img/structure/B2693668.png)
Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is a chemical compound with the CAS Number: 294174-66-6 . It has a molecular weight of 330.21 . The IUPAC name for this compound is ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H17Cl2NO3/c1-2-20-15(19)14-10-11-9-12(3-4-13(11)21-14)18(7-5-16)8-6-17/h3-4,9-10H,2,5-8H2,1H3
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Prodrugs Activation and Cytotoxic Agents
A study detailed the synthesis of novel prodrugs, including derivatives similar to Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate, designed to be activated to cytotoxic alkylating agents at a tumor site. These compounds exhibit significant cytotoxicity upon conversion to active drugs, highlighting their potential in targeted cancer therapy (Springer et al., 1990).
Synthesis and Biological Activities
Research on the synthesis of novel halomethylquinoline building blocks led to the creation of structurally novel benzofuran derivatives. These compounds, including Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate analogs, showed significant anti-tubercular and antibacterial activities, suggesting their use as promising candidates for further investigation in drug development (Li et al., 2019).
HIV Replication Inhibition
A series of new benzofuran derivatives were synthesized, showing the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations. This research opens pathways for developing novel antiviral agents based on benzofuran derivatives (Mubarak et al., 2007).
Enzyme Inhibition for Chemotherapy
The synthesis of compounds like Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate derivatives has been explored for their potential as potent inhibitors of specific enzymes, such as uridine phosphorylase. This enzyme plays a role in chemotherapy resistance, and its inhibition could enhance the efficacy of chemotherapeutic agents (Lin & Liu, 1985).
Supramolecular Chemistry
Research into supramolecular liquid-crystalline networks demonstrates the potential of multifunctional hydrogen-bonding molecules, including derivatives of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate. These studies offer insights into the design of new materials with unique properties for advanced technological applications (Kihara et al., 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
ethyl 5-[bis(2-chloroethyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3/c1-2-20-15(19)14-10-11-9-12(3-4-13(11)21-14)18(7-5-16)8-6-17/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNIZRQUQWIASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate |
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